molecular formula C13H16N2O B5129703 3-Naphthalen-1-yloxypropylhydrazine

3-Naphthalen-1-yloxypropylhydrazine

Cat. No.: B5129703
M. Wt: 216.28 g/mol
InChI Key: BEFCYMFGSFEORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Naphthalen-1-yloxypropylhydrazine is an organic compound that features a naphthalene ring bonded to a propylhydrazine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yloxypropylhydrazine typically involves the reaction of naphthol with 3-chloropropylhydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol is replaced by the hydrazine moiety.

  • Step 1: Formation of 3-Chloropropylhydrazine

      Reagents: Propylene oxide, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: Propylene oxide reacts with hydrazine hydrate to form 3-chloropropylhydrazine.

  • Step 2: Nucleophilic Substitution

      Reagents: 1-naphthol, 3-chloropropylhydrazine

      Conditions: Basic medium (e.g., NaOH), reflux

      Reaction: 1-naphthol reacts with 3-chloropropylhydrazine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yloxypropylhydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of azides or nitroso derivatives

    Reduction: Formation of dihydronaphthalene derivatives

    Substitution: Formation of substituted hydrazine derivatives

Scientific Research Applications

3-Naphthalen-1-yloxypropylhydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yloxypropylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core but differ in functional groups.

    Hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar hydrazine moieties but different aromatic groups.

Uniqueness

3-Naphthalen-1-yloxypropylhydrazine is unique due to its combination of a naphthalene ring and a propylhydrazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-naphthalen-1-yloxypropylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-15-9-4-10-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFCYMFGSFEORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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